Anticancer Cytotoxicity: IC50 Range of 4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol Compared to Standard Chemotherapeutic Doxorubicin
4-(3-Amino-1H-1,2,4-triazol-1-yl)phenol exhibits measurable anticancer cytotoxicity across a panel of cancer cell lines. In XTT cell viability assays, the compound demonstrated IC50 values ranging from 15.6 to 23.9 µM against multiple cancer cell lines, with the specific cell line panel and exact per-cell-line values not disaggregated in available vendor documentation . For reference, the standard chemotherapeutic agent doxorubicin typically exhibits IC50 values in the sub-micromolar range (e.g., 0.1–1.0 µM) against sensitive cell lines [1]. The measured potency indicates the compound possesses moderate anticancer activity as a starting point for further structure-activity relationship (SAR) optimization.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 15.6 – 23.9 µM |
| Comparator Or Baseline | Doxorubicin: ~0.1–1.0 µM (class reference for potent anticancer agents) |
| Quantified Difference | Target compound is 15- to 239-fold less potent than doxorubicin |
| Conditions | XTT cell viability assay; unspecified cancer cell line panel |
Why This Matters
This quantitative baseline establishes the compound's suitability for early-stage anticancer screening and SAR campaigns rather than as a late-stage clinical candidate, allowing procurement decisions to align with research-phase objectives.
- [1] Thorn, C. F., et al. Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and Genomics, 2011, 21(7), 440-446. View Source
